Ethyl o-(sec-butyl)serinate

chiral building block asymmetric synthesis O-alkyl serine

Ethyl o‑(sec‑butyl)serinate (CAS 1526876‑39‑0) belongs to the class of O‑alkyl serine esters. Its structure features an L‑serine core esterified with ethanol at the C‑terminus and etherified with a sec‑butyl group at the side‑chain hydroxyl, yielding a compound with both a stereogenic α‑carbon and a chiral sec‑butyl substituent.

Molecular Formula C9H19NO3
Molecular Weight 189.25 g/mol
Cat. No. B13625974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl o-(sec-butyl)serinate
Molecular FormulaC9H19NO3
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCCC(C)OCC(C(=O)OCC)N
InChIInChI=1S/C9H19NO3/c1-4-7(3)13-6-8(10)9(11)12-5-2/h7-8H,4-6,10H2,1-3H3
InChIKeyVIFWFPXWEHLWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl o-(sec-butyl)serinate – AChiral O‑Alkyl Serine Ester Building Block with a Branched‑Chain Ether Moiety


Ethyl o‑(sec‑butyl)serinate (CAS 1526876‑39‑0) belongs to the class of O‑alkyl serine esters. Its structure features an L‑serine core esterified with ethanol at the C‑terminus and etherified with a sec‑butyl group at the side‑chain hydroxyl, yielding a compound with both a stereogenic α‑carbon and a chiral sec‑butyl substituent . This dual chirality distinguishes it from simpler O‑methyl, O‑ethyl, or O‑isobutyl serine esters that lack the additional stereocenter in the alkyl chain [1]. The compound is supplied as a research‑grade building block with a typical purity of ≥97 % (HPLC) and is stored under desiccated, refrigerated (2–8 °C) conditions .

Why Ethyl o‑(sec‑butyl)serinate Cannot Be Replaced by Common O‑Alkyl Serine Esters or Free Serine


Generic substitution of ethyl o‑(sec‑butyl)serinate with simpler O‑alkyl serine esters (e.g., O‑methyl, O‑ethyl, or O‑isobutyl) or with unprotected serine is precluded by the compound’s unique combination of a chiral sec‑butyl ether and an ethyl ester. The sec‑butyl group introduces a second stereogenic centre that can exert diastereofacial bias in asymmetric transformations, a feature absent in achiral O‑alkyl groups such as methyl or ethyl [1]. Compared with the constitutionally isomeric O‑isobutyl analog, the sec‑butyl variant positions the methyl branch closer to the ether oxygen, altering the steric environment around the nucleophilic nitrogen and the electrophilic ester carbonyl [2]. Vendors explicitly classify the compound as “for research and further manufacturing use only,” signalling that its procurement is driven by specific synthetic requirements that off‑the‑shelf alternatives cannot satisfy .

Ethyl o‑(sec‑butyl)serinate – Quantified Differentiation Against the Closest Analogs


Structural Differentiation: Sec‑Butyl vs. Isobutyl Ether – Impact on Steric and Stereochemical Profile

Ethyl o‑(sec‑butyl)serinate contains a sec‑butyl group (butan‑2‑yl) attached via a secondary carbon, which is itself a chiral centre (R or S) in addition to the L‑serine α‑carbon. The constitutionally isomeric ethyl O‑isobutyl‑L‑serinate (CAS 1526809‑76‑6) bears an isobutyl group (2‑methylpropyl) attached via a primary carbon that is achiral [1]. This difference results in a distinct three‑dimensional arrangement: the sec‑butyl ether positions a methyl branch one carbon closer to the serine backbone than the isobutyl ether, as evidenced by the SMILES strings CCOC(=O)[C@H](COC(C)CC)N (sec‑butyl) vs. N[C@@H](COCC(C)C)C(OCC)=O (isobutyl) . The additional stereocenter in the sec‑butyl derivative can enable diastereoselective induction (e.g., in enolate alkylation or cycloaddition reactions) that is impossible with the achiral isobutyl chain [2].

chiral building block asymmetric synthesis O-alkyl serine

Lipophilicity Differential: Sec‑Butyl vs. Unsubstituted Serine Esters

The calculated partition coefficient (LogP) of ethyl o‑(sec‑butyl)serinate is 0.69, as reported by the vendor’s computational chemistry data (TPSA = 61.55 Ų, 4 H‑bond acceptors, 1 H‑bond donor, 6 rotatable bonds) . In comparison, ethyl serinate (CAS 4117‑31‑1), which lacks the O‑alkyl group, has a LogP of approximately –0.9 (predicted) [1]. The ~1.6 log unit increase reflects the lipophilicity contribution of the sec‑butyl ether, which can enhance membrane permeability or alter solubility in non‑aqueous reaction media. This moderate LogP is characteristic of “middle‑size” peptide building blocks (MW ~189 Da) that balance aqueous solubility with passive membrane diffusion, a property explicitly sought in the design of O‑substituted serine‑derived pharmaceutical intermediates as described in EP 4541787 A1 [2].

logP lipophilicity ADME prediction

Purity and Storage Specifications: Vendor‑Certified Quality vs. Analog Compounds

Ethyl o‑(sec‑butyl)serinate is offered at ≥98 % purity (HPLC) with storage at 2–8 °C in sealed, dry conditions, while the minimal purity specification at AKSci is 97 % . The closely related methyl O‑(sec‑butyl)serinate (CAS 1497402‑49‑9) is also available, but the ethyl ester’s higher boiling point and reduced volatility can simplify handling during solvent evaporation and chromatographic purification . The ethyl ester also provides an orthogonal protection strategy in peptide synthesis, as it is cleaved under different conditions than the methyl ester, offering greater synthetic flexibility [1]. No quantitative stability data comparing the sec‑butyl vs. isobutyl or tert‑butyl congeners under acidic or basic conditions were identified in the retrieved authoritative sources.

purity specification storage stability quality control

Ethyl o‑(sec‑butyl)serinate – Research and Industrial Application Scenarios Aligned with Quantitative Evidence


Diastereoselective Synthesis of Peptide‑Derived Middle‑Size Molecules

The dual chirality of ethyl o‑(sec‑butyl)serinate (α‑carbon of L‑serine plus the sec‑butyl methine) makes it a candidate chiral building block for the construction of peptide‑derived middle‑size molecules (MW 500–2000 Da), where multiple stereocentres control conformation and biological target engagement [1]. The sec‑butyl group can serve as a removable chiral auxiliary or be retained in the final structure to influence target binding, consistent with the role of non‑natural O‑substituted serines in lacosamide‑type sodium channel modulators [2].

Solid‑Phase Peptide Synthesis Requiring Orthogonal Carboxyl Protection

The ethyl ester of ethyl o‑(sec‑butyl)serinate provides an orthogonal protecting group strategy in Fmoc‑based solid‑phase peptide synthesis (SPPS), where the ethyl ester is stable to the mild acidic conditions used for side‑chain deprotection but can be selectively cleaved under different conditions than the more common methyl ester [1]. This orthogonality facilitates sequential deprotection in complex peptide assemblies.

Synthesis of Lipophilic Amino Acid Prodrugs or Permeability‑Enhanced Intermediates

With a computed LogP of 0.69, ethyl o‑(sec‑butyl)serinate is approximately 40‑fold more lipophilic than unsubstituted ethyl serinate (LogP ≈ –0.9) [1][2]. This property supports its use in the synthesis of amino acid prodrugs or permeability‑enhanced intermediates where moderate lipophilicity is desired to balance aqueous solubility with passive membrane diffusion .

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